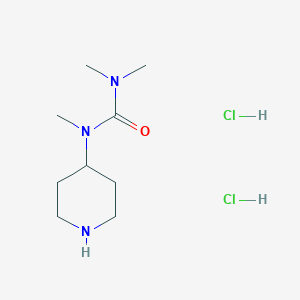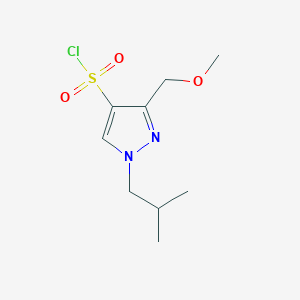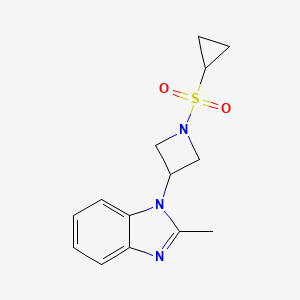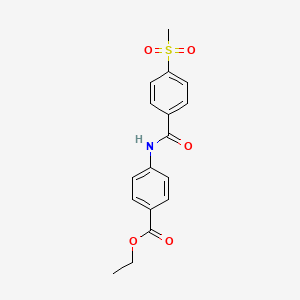
Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, also known as MSB or N-(4-(methylsulfonyl)benzoyl)-4-aminobenzoic acid ethyl ester, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.41 g/mol. This compound has been found to have several applications in the field of biochemistry and pharmacology due to its unique properties.
Applications De Recherche Scientifique
Cardiac Protection and Treatment
- Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, a compound structurally related to (2-Methyl-5-(methylsulfonyl)benzoyl)guanidine, has shown potential in the treatment of acute myocardial infarction. This is due to its ability to inhibit the Na+/H+ exchanger, which is beneficial for cellular integrity and functional performance during cardiac ischemia and reperfusion (Baumgarth, Beier, & Gericke, 1997).
Chemical Structure Analysis
- Research on N-[4-(Ethoxycarbonyl)phenyl]-p-tolylsulfonamide, a compound with a similar structure to Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, highlights the dihedral angle between benzene rings and other molecular properties. Such studies contribute to understanding the structural aspects and potential reactivity of these compounds (Xing & Nan, 2005).
Electrophysiological Activity
- Compounds like N-substituted-4-(1H-imidazol-1-yl)benzamides, which share functional groups with Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate, have shown cardiac electrophysiological activity. Such studies indicate their potential as selective class III agents in cardiac treatments (Morgan et al., 1990).
Conductive Polyamide Synthesis
- Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate derivatives have been used in the synthesis of conductive polyamides. These polyamides have applications in electrochemical sensing, such as detecting methotrexate, an anticancer drug (Abdel-Rahman et al., 2023).
Nonlinear Optical (NLO) Properties
- Derivatives of Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate have been explored for their nonlinear optical properties using density functional theory. These studies show promising potential for such compounds in NLO materials (Kiven et al., 2023).
Serine Proteinase Inhibition
- Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate-related compounds like FOY have been investigated as serine proteinase inhibitors. These studies have implications for understanding the anticoagulant effects and potential therapeutic applications in conditions like myocardial infarction (Ohno et al., 1980).
Photochemical Reactions
- Research on the photochemically induced radical alkenylation of C(sp3)–H bonds, involving similar sulfonyl compounds, provides insights into novel methods for the synthesis of complex natural products and pharmaceuticals (Amaoka et al., 2014).
Ionic Liquid Catalysis
- Studies on ionic liquid catalysis, including the use of sulfonic acid functionalized imidazolium salts/FeCl3, show the potential for efficient synthesis of benzimidazoles. These catalytic systems have relevance to compounds like Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate (Khazaei et al., 2011).
Propriétés
IUPAC Name |
ethyl 4-[(4-methylsulfonylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-3-23-17(20)13-4-8-14(9-5-13)18-16(19)12-6-10-15(11-7-12)24(2,21)22/h4-11H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQIHIDKCOEHIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-(methylsulfonyl)benzamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

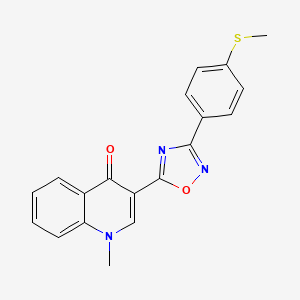
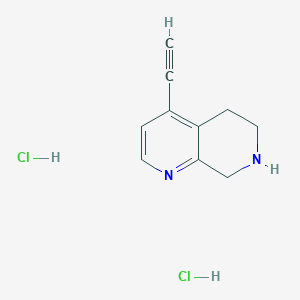
![6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2419772.png)
![(2Z)-6-bromo-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2419774.png)
![N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)cyclopentanecarboxamide](/img/structure/B2419776.png)
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2419778.png)
![5-chloro-2-nitro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2419780.png)

![ethyl 4-{5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazine-1-carboxylate](/img/structure/B2419782.png)

![2-furyl-N-[(1-{3-[5-methyl-2-(methylethyl)phenoxy]propyl}benzimidazol-2-yl)met hyl]carboxamide](/img/structure/B2419784.png)
